molecular formula C17H26N2O3 B12695898 Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- CAS No. 108661-71-8

Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)-

Cat. No.: B12695898
CAS No.: 108661-71-8
M. Wt: 306.4 g/mol
InChI Key: ACBBPCYXYMILET-IKGGRYGDSA-N
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Description

Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)-: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and an isopropylamino group, making it a versatile molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with isopropylamine to form an intermediate, which is then reacted with cyclohexanol under specific conditions to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific proteins makes it valuable in understanding biological pathways .

Medicine

Medically, this compound is explored for its potential as a beta-blocker, similar to acebutolol. It is used in the treatment of cardiovascular diseases, including hypertension and arrhythmias .

Industry

Industrially, it is used in the production of polymers and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it effective in managing cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(4-((2-hydroxy-3-((1-methylethyl)amino)cyclohexyl)oxy)phenyl)-, (1-alpha,2-beta,3-alpha)- apart is its unique combination of functional groups, which provides a distinct pharmacological profile. Its specific interactions with beta-adrenergic receptors and its potential for fewer side effects make it a promising candidate for further research and development .

Properties

CAS No.

108661-71-8

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-[4-[(1S,2S,3R)-2-hydroxy-3-(propan-2-ylamino)cyclohexyl]oxyphenyl]acetamide

InChI

InChI=1S/C17H26N2O3/c1-11(2)18-15-5-4-6-16(17(15)21)22-14-9-7-13(8-10-14)19-12(3)20/h7-11,15-18,21H,4-6H2,1-3H3,(H,19,20)/t15-,16+,17+/m1/s1

InChI Key

ACBBPCYXYMILET-IKGGRYGDSA-N

Isomeric SMILES

CC(C)N[C@@H]1CCC[C@@H]([C@H]1O)OC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(C)NC1CCCC(C1O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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